molecular formula C17H15NO2 B14593144 6-methyl-2,3-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one CAS No. 61369-33-3

6-methyl-2,3-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one

Cat. No.: B14593144
CAS No.: 61369-33-3
M. Wt: 265.31 g/mol
InChI Key: VPMZBWZSGFSPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-2,3-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom The presence of methyl and diphenyl groups adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid . The reaction conditions often require refluxing in ethanol to facilitate the formation of the oxazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,3-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of more saturated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

6-methyl-2,3-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound or its derivatives show pharmacological activity.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 6-methyl-2,3-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 6-methyl-2,3-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one include other oxazines and related heterocycles such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both methyl and diphenyl groups may confer unique steric and electronic properties, making it distinct from other oxazines.

Properties

CAS No.

61369-33-3

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

6-methyl-2,3-diphenyl-2H-1,3-oxazin-4-one

InChI

InChI=1S/C17H15NO2/c1-13-12-16(19)18(15-10-6-3-7-11-15)17(20-13)14-8-4-2-5-9-14/h2-12,17H,1H3

InChI Key

VPMZBWZSGFSPLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.